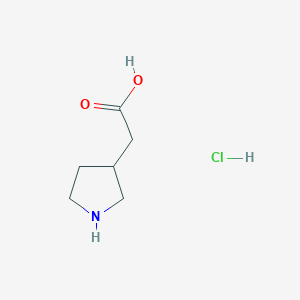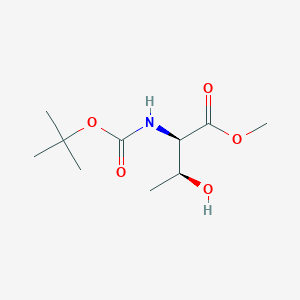
2-(吡咯烷-3-基)乙酸盐酸盐
描述
“2-(Pyrrolidin-3-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 80616-50-8 . It has a molecular weight of 165.62 and its linear formula is C6H12ClNO2 .
Molecular Structure Analysis
The molecular structure of “2-(Pyrrolidin-3-yl)acetic acid hydrochloride” is represented by the linear formula C6H12ClNO2 . The InChI code for this compound is not available .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . Its Log Po/w values vary depending on the method used for calculation . It is highly soluble, with a solubility of 415.0 mg/ml or 2.51 mol/l according to ESOL, and 3160.0 mg/ml or 19.1 mol/l according to Ali .科学研究应用
药物发现与开发
2-(吡咯烷-3-基)乙酸盐酸盐: 是一种在药物发现领域引起关注的化合物,因为它含有吡咯烷环。 这个环是一个五元氮杂环,被药物化学家广泛用于合成治疗人类疾病的化合物 。 吡咯烷骨架因其高效探索药效团空间、贡献立体化学和提供更大的三维覆盖范围而受到重视 .
生物活性分子的合成
吡咯烷环,是2-(吡咯烷-3-基)乙酸盐酸盐结构的一部分,常用于合成具有靶向选择性的生物活性分子。 这包括吡咯嗪、吡咯烷-2-酮和脯氨醇等衍生物,这些衍生物在文献中因其生物活性而被描述 .
药代动力学和ADME/Tox研究
在药代动力学和ADME/Tox(吸收、分布、代谢、排泄和毒理学)研究中,引入像吡咯烷环这样的杂原子片段可以作为一种策略选择,用于修饰理化性质,并为候选药物获得最佳结果 .
乙型肝炎的治疗和预防
有证据表明,2-(吡咯烷-3-基)乙酸用于制备治疗和预防乙型肝炎的黄酮类衍生物 。 这突出了其在开发针对病毒性疾病的治疗剂中的潜在作用。
ATX(自动水解酶)的调节
该化合物已被用于制备萘和喹啉作为ATX调节剂。 自动水解酶是一种在多种生物过程中发挥作用的酶,其调节在疾病治疗中具有重要意义 .
化学研究和材料科学
在化学研究中,特别是在材料科学中,2-(吡咯烷-3-基)乙酸盐酸盐可以用来改变材料的性质或合成具有所需特性的新化合物。 其固体物理形式和在室温下的稳定性使其适合各种实验条件 .
安全和危害
The safety information for “2-(Pyrrolidin-3-yl)acetic acid hydrochloride” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Target of Action
The compound belongs to the class of pyrrolidine derivatives, which are known to interact with a wide range of biological targets
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, often involving binding to specific receptor sites or enzymes . The exact interaction between 2-(Pyrrolidin-3-yl)acetic acid hydrochloride and its targets would depend on the specific nature of these targets.
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in a variety of biological processes, suggesting that this compound could potentially affect multiple pathways
Pharmacokinetics
It is reported that the compound has high gi absorption and is bbb permeant, indicating good bioavailability .
Result of Action
Given the diverse biological activities of pyrrolidine derivatives, this compound could potentially exert a wide range of effects
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature
生化分析
Biochemical Properties
2-(Pyrrolidin-3-yl)acetic acid hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins that may alter their function .
Cellular Effects
The effects of 2-(Pyrrolidin-3-yl)acetic acid hydrochloride on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways that are crucial for cell growth and differentiation, leading to changes in gene expression patterns and metabolic flux .
Molecular Mechanism
At the molecular level, 2-(Pyrrolidin-3-yl)acetic acid hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrrolidin-3-yl)acetic acid hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(Pyrrolidin-3-yl)acetic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-(Pyrrolidin-3-yl)acetic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding these pathways is essential for elucidating the compound’s role in biochemical reactions .
Transport and Distribution
The transport and distribution of 2-(Pyrrolidin-3-yl)acetic acid hydrochloride within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of 2-(Pyrrolidin-3-yl)acetic acid hydrochloride is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can affect its function and interactions with other biomolecules, ultimately influencing cellular processes .
属性
IUPAC Name |
2-pyrrolidin-3-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)3-5-1-2-7-4-5;/h5,7H,1-4H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLQVQGTZQCUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80616-50-8 | |
| Record name | Pyrrolidin-3-yl-acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-methylphenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1416547.png)



![2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B1416553.png)
![2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine](/img/structure/B1416554.png)

![3-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1416556.png)




![Dimethyl 5-([3-(4-nitrophenyl)-3-oxopropanoyl]amino)isophthalate](/img/structure/B1416567.png)

